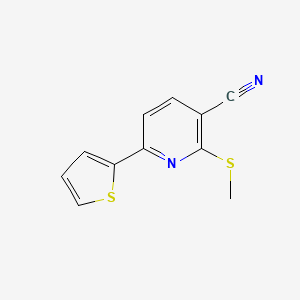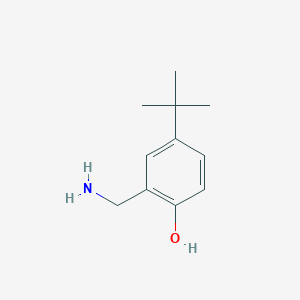
N'-Dodecanoylisonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Dodecanoylisonicotinohydrazide is a hydrophobic derivative of isoniazid, a first-line antitubercular drug.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-Dodecanoylisonicotinohydrazide can be synthesized through the reaction of isoniazid with dodecanoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-Dodecanoylisonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrazide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-dodecanoylisonicotinic acid, while reduction could regenerate isoniazid .
Scientific Research Applications
N’-Dodecanoylisonicotinohydrazide has several scientific research applications:
Chemistry: Used as a model compound for studying hydrophobic drug derivatives.
Biology: Investigated for its potential in targeted drug delivery systems.
Medicine: Explored for its efficacy in treating bone tuberculosis through nano-drug delivery systems.
Industry: Utilized in the development of smart biomaterials and hydrogels for controlled drug release
Mechanism of Action
The mechanism of action of N’-Dodecanoylisonicotinohydrazide involves its conversion to active metabolites that inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the mycobacteria. The compound targets enzymes involved in mycolic acid synthesis, such as InhA .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: The parent compound, widely used as an antitubercular drug.
N’-Acetylisonicotinohydrazide: Another derivative with similar applications.
N’-Stearoylisonicotinohydrazide: A longer-chain derivative with enhanced hydrophobicity.
Uniqueness
N’-Dodecanoylisonicotinohydrazide stands out due to its hydrophobic nature, making it suitable for incorporation into liposomes and hydrogels for targeted drug delivery. Its unique properties enhance its potential for treating bone tuberculosis, where targeted delivery is crucial .
Properties
CAS No. |
6312-52-3 |
|---|---|
Molecular Formula |
C18H29N3O2 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N'-dodecanoylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C18H29N3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)20-21-18(23)16-12-14-19-15-13-16/h12-15H,2-11H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
HEKMDVBJCMXAHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005497.png)
![4-{[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005508.png)
![(5E)-5-(3,4-diethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12005514.png)

![2-phenyltetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12005524.png)

![5-(4-chlorophenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12005536.png)





